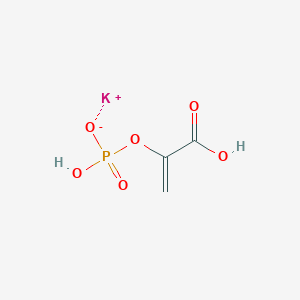

Potassium 1-carboxyvinyl hydrogenphosphate

説明

Metabolic intermediate involved in glycolysis and gluconeogeneis. In glycolysis, phosphoenolpyruvate (PEP) is metabolized by Pyruvate Kinase to yield pyruvate. In plants, it is involved in the formation of aromatic amino acids as well as in the carbon fixation pathway.

Phosphoenolpyruvic acid plays a role in both glycolysis and gluconeogenesis. During glycolysis, it is formed by the action of enolase on 2-phosphoglycerate and is metabolized to pyruvate by pyruvate kinase. One molecule of ATP is formed during its metabolism in this pathway. During gluconeogenesis, it is formed from phosphoenolpyruvate carboxykinase-catalyzed oxaloacetate decarboxylation and GTP hydrolysis. In plants, it is metabolized to form aromatic amino acids and also serves as a substrate for phosphoenolpyruvate carboxylase-catalyzed carbon fixation.

科学的研究の応用

Hyperpolarization Studies

Potassium 1-carboxyvinyl hydrogenphosphate has been utilized in hyperpolarization studies. Specifically, potassium 1-(13)C-phosphoenolpyruvate becomes hyperpolarized potassium 1-(13)C-phospholactate after hydrogenation by PASADENA (Parahydrogen and Synthesis Allows Dramatically Enhanced Nuclear Alignment). This process achieves a significant sensitivity enhancement in nuclear magnetic resonance imaging ((Shchepin et al., 2012)).

Interaction and Thermal Degradation Studies

Research involving this compound derivatives and their interaction with various elements like calcium and lanthanum has been conducted. Studies focusing on the thermodynamics of ionic exchange and intercalation processes through calorimetric titration provide insights into the enthalpic values and kinetic parameters for thermal degradation of these compounds ((Nunes et al., 1999)).

Optical and Electro-Optic Applications

Potassium titanyl phosphate, a related compound, is widely used for second-harmonic generation of Nd lasers and various electro-optic applications. Its high electro-optic coefficients and low dielectric constants make it suitable for optical waveguide modulators and other nonlinear-optic devices ((Bierlein & Vanherzeele, 1989)).

Agricultural Research

In agriculture, studies have been conducted to understand the role of potassium, including potassium phosphate, in crop nutrition and its interaction with other nutrients like phosphorus. These studies focus on optimizing fertilizer use and understanding the implications of potassium in plant stress situations ((Römheld & Kirkby, 2010)).

Material Science and Crystal Research

Research in material science includes the study of phase and structural changes in potassium dihydrogen phosphate crystals under stress. Understanding these changes is crucial for applications in optical modulators and frequency converters ((Mylvaganam et al., 2015)).

Food Processing Applications

In food processing, potassium multiphosphates, including derivatives of potassium hydrogen phosphate, are researched for their application as functional additives in meat processing. Studies focus on the preparation and application of these compounds to enhance the quality of food products ((Cichy et al., 2007)).

作用機序

Target of Action

Potassium 1-carboxyvinyl hydrogenphosphate, also known as Phosphoenolpyruvic acid monopotassium salt, primarily targets the enzymes involved in the metabolic pathways of glycolysis and gluconeogenesis . In glycolysis, it is metabolized by Pyruvate Kinase to yield pyruvate .

Mode of Action

The compound interacts with its target enzymes, particularly Pyruvate Kinase, to facilitate the conversion of Phosphoenolpyruvic acid (PEP) into pyruvate . This interaction results in the release of energy, which is crucial for various cellular functions.

Biochemical Pathways

The compound plays a significant role in the glycolysis and gluconeogenesis pathways . In glycolysis, it is converted into pyruvate by the action of Pyruvate Kinase . In plants, it is also involved in the formation of aromatic amino acids and in the carbon fixation pathway .

Result of Action

The conversion of this compound into pyruvate in the glycolysis pathway results in the production of energy in the form of ATP. This energy is essential for various cellular functions. In plants, it contributes to the formation of aromatic amino acids and carbon fixation .

生化学分析

Biochemical Properties

Potassium 1-carboxyvinyl hydrogenphosphate is involved in both glycolysis and gluconeogenesis . During glycolysis, it is metabolized by the enzyme Pyruvate Kinase to yield pyruvate . In plants, it participates in the formation of aromatic amino acids and serves as a substrate for phosphoenolpyruvate carboxylase-catalyzed carbon fixation .

Cellular Effects

The effects of this compound on cells are primarily related to its role in metabolic pathways. As a key intermediate in glycolysis and gluconeogenesis, it influences cellular energy production and metabolic flux

Molecular Mechanism

The molecular mechanism of action of this compound is closely tied to its role in metabolic pathways. In glycolysis, it is converted to pyruvate by the action of the enzyme Pyruvate Kinase . This reaction also results in the production of ATP, a key energy molecule in cells .

Metabolic Pathways

This compound is involved in the metabolic pathways of glycolysis and gluconeogenesis . In these pathways, it interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be determined by its role in metabolic pathways. As a key intermediate in glycolysis and gluconeogenesis, it is expected to be present in the cytosol where these metabolic processes occur

特性

IUPAC Name |

potassium;1-carboxyethenyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDSEAIODNVPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OP(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4KO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063381 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4265-07-0 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen 2-(phosphonatooxy)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the use of Phosphoenolpyruvic Acid Monopotassium Salt (PEP-K) in this research significant compared to traditional phosphorylation methods?

A: Traditionally, phosphorylation of alcohols, while crucial for various disciplines, often involves complex multistep processes or suffers from limited substrate compatibility due to harsh reaction conditions []. This research unveils a novel catalytic approach employing PEP-K as the phosphoryl donor, alongside Tetrabutylammonium Hydrogen Sulfate (TBAHS) as the catalyst []. This method exhibits remarkable chemoselectivity, enabling direct phosphorylation of a broad range of alcohols, including complex molecules like carbohydrates and unprotected peptides []. This breakthrough holds promise for simplifying the production of highly functionalized O-phosphorylated compounds with diverse applications.

Q2: What is the proposed mechanism by which PEP-K participates in this catalytic phosphorylation reaction?

A: The research suggests a unique mechanism where PEP-K interacts with TBAHS to form an active mixed anhydride species []. This species is proposed to be the key phosphoryl donor, facilitating the transfer of the phosphate group to the target alcohol []. This proposed mechanism, supported by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Density Functional Theory (DFT) calculations [], offers valuable insights into this novel catalytic system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)

![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)